5-硝基-2-吡啶乙腈

概述

描述

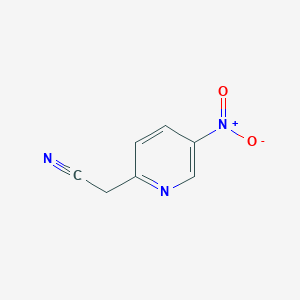

5-Nitro-2-pyridineacetonitrile, with the chemical formula C7H4N3O2, is an organic compound characterized by its nitro and pyridine functional groups. This yellow crystalline solid is known for its applications in various chemical processes . It is also referred to as 5-Nitropyridine-2-carbonitrile .

科学研究应用

. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medicinal applications are still under research.

Industry: Utilized in the development of materials and as an intermediate in chemical manufacturing processes.

作用机制

Target of Action

The compound belongs to the class of nitrile-containing pharmaceuticals, which have been found to interact with a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .

Mode of Action

Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

Nitrile-containing pharmaceuticals are generally known to have improved pharmacokinetic profiles .

Action Environment

It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It should be stored in a well-ventilated place with the container kept tightly closed .

生化分析

Biochemical Properties

It is known that it has a molecular weight of 163.13

Cellular Effects

There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it contains 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic)

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 5-Nitro-2-pyridineacetonitrile in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 5-Nitro-2-pyridineacetonitrile in animal models .

Transport and Distribution

There is currently no available data on how 5-Nitro-2-pyridineacetonitrile is transported and distributed within cells and tissues .

准备方法

Synthetic Routes and Reaction Conditions

5-Nitro-2-pyridineacetonitrile can be synthesized by the reaction of acetonitrile and 2-nitropyridine. The reaction typically involves heating these reactants to obtain the target product, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the preparation of 5-Nitro-2-pyridineacetonitrile may involve more optimized and scalable methods, ensuring higher yields and purity. Specific details on industrial production methods are less commonly disclosed but generally follow similar principles as laboratory synthesis.

化学反应分析

Types of Reactions

5-Nitro-2-pyridineacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

相似化合物的比较

Similar Compounds

2-Pyridineacetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropyridine-2-carbonitrile: Another name for 5-Nitro-2-pyridineacetonitrile, highlighting the same compound.

2-Cyanomethyl-5-nitropyridine: Similar structure but with different substituents.

生物活性

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-nitro-2-pyridineacetonitrile, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

1. Antibacterial Activity

5-Nitro-2-pyridineacetonitrile has been studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism similar to that of other nitro-containing compounds, which often function by inhibiting bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair processes in bacteria.

The antibacterial effect of 5-nitro-2-pyridineacetonitrile is primarily attributed to its ability to interfere with DNA replication. It binds to the active site of topoisomerases, trapping the enzyme-DNA complex and leading to DNA damage, which ultimately induces cell death. This mechanism is akin to that observed in other nitro compounds which have shown potent antibacterial activity.

2. Research Findings

Recent studies have demonstrated the efficacy of 5-nitro-2-pyridineacetonitrile against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Enterococcus faecalis | 0.31 | |

| Klebsiella pneumoniae | 1.0 | |

| Acinetobacter baumannii | 4.0 |

3.1 Efficacy Against Multidrug Resistant Strains

In a study evaluating the effectiveness of 5-nitro-2-pyridineacetonitrile against multidrug-resistant (MDR) strains, it was found to exhibit significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to maintain activity against these resistant strains highlights its potential as a therapeutic agent in treating infections caused by MDR bacteria.

3.2 Synergistic Effects with Other Compounds

Research has shown that when combined with certain other antimicrobial agents, 5-nitro-2-pyridineacetonitrile can enhance the overall antibacterial effect, suggesting a synergistic interaction that could be leveraged in clinical settings to improve treatment outcomes.

4. Conclusion

The biological activity of 5-nitro-2-pyridineacetonitrile demonstrates promising antibacterial properties, particularly through its mechanism of action involving inhibition of bacterial topoisomerases. Its efficacy against both standard and multidrug-resistant bacterial strains positions it as a valuable candidate for further research and potential therapeutic applications.

属性

IUPAC Name |

2-(5-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475851 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-66-2 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。